molecular formula C16H22N2O2 B13344160 Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate

Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13344160
M. Wt: 274.36 g/mol
InChI Key: NVBGJIQFGHXIDT-UHFFFAOYSA-N
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Description

Benzyl 4-amino-2-azaspiro[44]nonane-2-carboxylate is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid or lithium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the benzyl group can enhance its lipophilicity and binding affinity compared to other similar compounds .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C16H22N2O2/c17-14-10-18(12-16(14)8-4-5-9-16)15(19)20-11-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,17H2

InChI Key

NVBGJIQFGHXIDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CN(CC2N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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